

# Application Note: Calculating Enzyme Activity Units using Lysine 4-nitroanilide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lysine 4-nitroanilide

Cat. No.: B15577262

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for determining enzyme activity by measuring the hydrolysis of the chromogenic substrate **L-Lysine 4-nitroanilide**. This document outlines the experimental protocol, data analysis, and calculation of enzyme units.

## Principle of the Assay

Certain proteases and aminopeptidases exhibit specificity for lysine residues. **L-Lysine 4-nitroanilide** (Lys-pNA) is a chromogenic substrate used to measure the activity of these enzymes. The enzyme catalyzes the hydrolysis of the peptide bond between the lysine residue and the p-nitroaniline (pNA) molecule. This reaction releases free pNA, which is a yellow-colored compound that absorbs light maximally at approximately 405 nm.

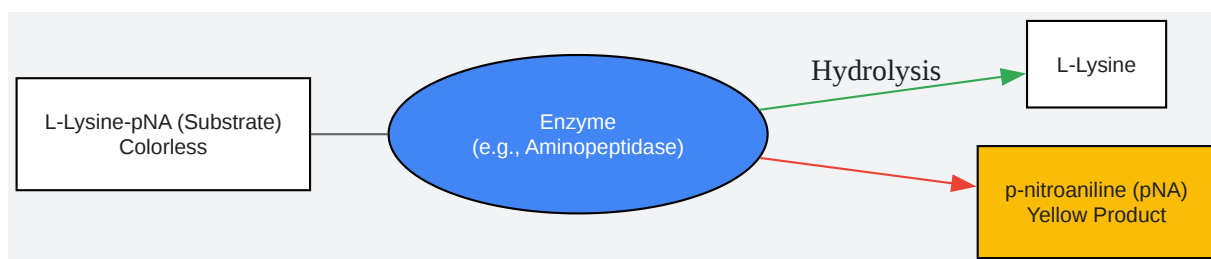
The rate of pNA formation is directly proportional to the enzyme's activity under specific conditions of temperature, pH, and substrate concentration. By measuring the increase in absorbance at 405 nm over time, the reaction rate can be determined. This rate is then used to calculate the enzyme activity in standard units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute.<sup>[1][2]</sup>

## Enzymatic Reaction

The fundamental reaction is as follows:

L-Lysine-p-nitroanilide (colorless) + H<sub>2</sub>O  $\xrightarrow{\text{(Enzyme)}}$  L-Lysine + p-nitroaniline (yellow)

A diagram illustrating this reaction principle is provided below.



[Click to download full resolution via product page](#)

**Figure 1:** Enzymatic hydrolysis of Lysine-p-nitroanilide.

## Materials and Reagents

- **L-Lysine 4-nitroanilide** dihydrobromide (Substrate)

- p-Nitroaniline (Standard)
- Enzyme sample (e.g., cell lysate, purified enzyme)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2)
- Dimethyl sulfoxide (DMSO) for dissolving substrate/standard
- Microplate reader or spectrophotometer capable of reading at 405 nm
- 96-well microplate or cuvettes
- Standard laboratory equipment (pipettes, tubes, etc.)

## Experimental Protocols

Two key experimental parts are required: generating a standard curve for p-nitroaniline and performing the kinetic assay for the enzyme.

### Protocol 1: p-Nitroaniline (pNA) Standard Curve

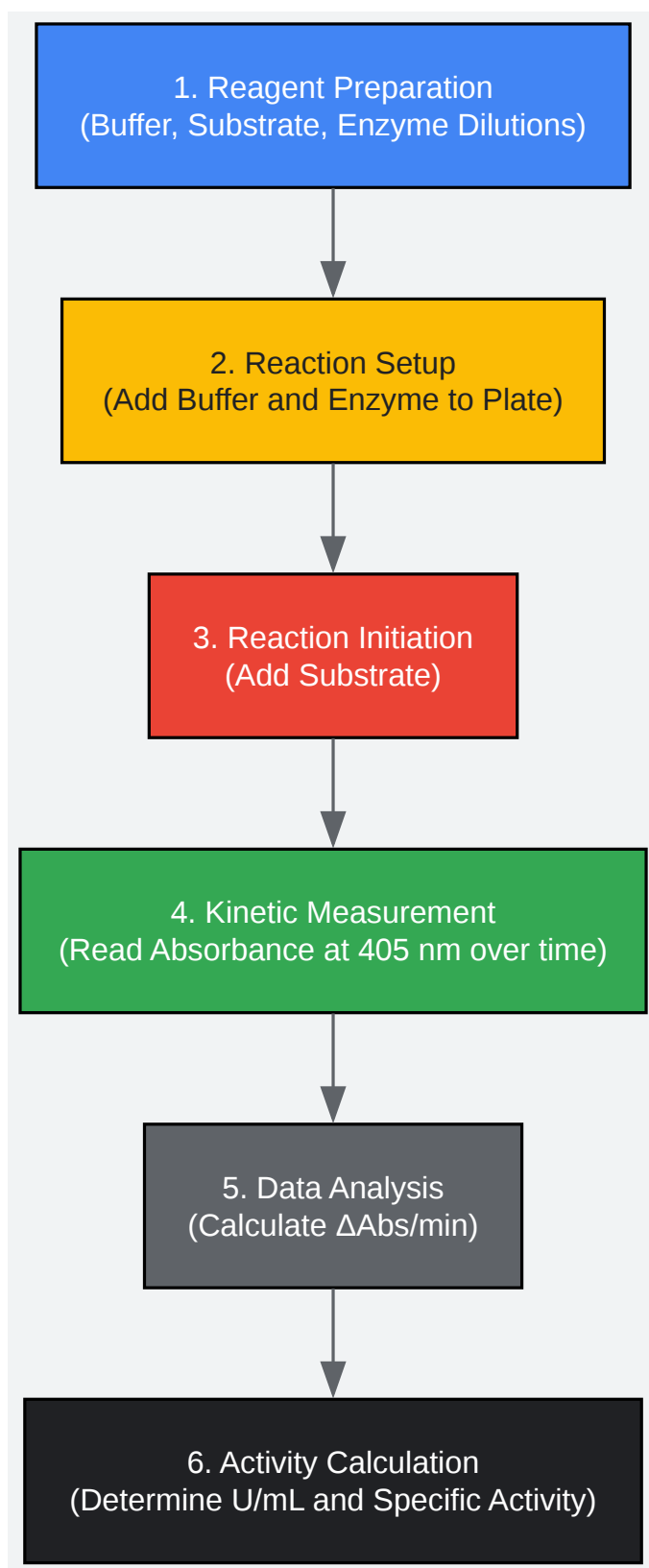
This protocol is necessary to determine the relationship between absorbance and the molar amount of the product, pNA.

- **Prepare a 10 mM pNA Stock Solution:** Dissolve an appropriate amount of p-nitroaniline in DMSO.
- **Prepare Dilutions:** Create a series of dilutions from the stock solution using the Assay Buffer to achieve final concentrations ranging from 0 to 200  $\mu\text{M}$ .
- **Measure Absorbance:** Add a fixed volume (e.g., 200  $\mu\text{L}$ ) of each standard dilution to the wells of a 96-well plate in triplicate. Read the absorbance at 405 nm.
- **Plot Data:** Plot the average absorbance for each standard against its concentration (in  $\mu\text{M}$ ). Perform a linear regression to obtain the slope of the line, which corresponds to the molar extinction coefficient ( $\epsilon$ ) when the path length is known.

### Protocol 2: Enzyme Activity Kinetic Assay

- **Prepare Substrate Solution:** Prepare a working solution of L-Lysine-pNA in Assay Buffer. The final concentration should be optimized for the specific enzyme, but a starting point of 1-2 mM is common.
- **Prepare Enzyme Dilutions:** Dilute the enzyme sample in cold Assay Buffer to several concentrations to ensure the reaction rate falls within the linear range of the assay.
- **Set up the Reaction:** In a 96-well plate, add the components in the following order:
  - Assay Buffer
  - Enzyme dilution
  - Pre-warm the plate to the desired assay temperature (e.g., 25°C or 37°C).
- **Initiate the Reaction:** Add the Lysine-pNA substrate solution to each well to start the reaction. The final volume should be consistent (e.g., 200 µL).
- **Measure Absorbance Kinetically:** Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for a period of 15-30 minutes.

The experimental workflow is summarized in the diagram below.



[Click to download full resolution via product page](#)

**Figure 2:** General workflow for the enzyme activity assay.

## Data Analysis and Calculations

The calculation of enzyme activity involves converting the rate of absorbance change ( $\Delta\text{Abs}/\text{min}$ ) into the rate of substrate conversion ( $\mu\text{mol}/\text{min}$ ).

### Step 1: Determine the Rate of Reaction

Plot absorbance versus time for each enzyme concentration. The initial, linear portion of this curve represents the initial velocity ( $v_0$ ). Calculate the slope of this linear portion to get the rate of reaction in terms of absorbance change per minute ( $\Delta\text{Abs}/\text{min}$ ).

### Step 2: Calculate Molar Concentration of Product

Use the Beer-Lambert Law to convert the absorbance change to a change in the concentration of pNA.[\[3\]](#)

$$A = \epsilon cl$$

Where:

- $A$  = Absorbance (unitless)
- $\epsilon$  = Molar extinction coefficient for pNA at 405 nm ( $\text{M}^{-1}\text{cm}^{-1}$ )
- $c$  = Concentration of pNA (M)
- $l$  = Path length of the cuvette or solution in the well (cm)

The molar extinction coefficient ( $\epsilon$ ) for p-nitroaniline at 405 nm is approximately  $9,960 \text{ M}^{-1}\text{cm}^{-1}$ .[\[4\]](#)[\[5\]](#) The path length in a 96-well plate for a 200  $\mu\text{L}$  volume is typically around 0.5-0.7 cm, but should be determined empirically or from the manufacturer's specifications. For a standard 1 cm cuvette,  $l = 1$ .

Rearranging the formula to find the rate of concentration change:  $\text{Rate (M/min)} = (\Delta\text{Abs} / \text{min}) / (\epsilon * l)$

### Step 3: Calculate Enzyme Activity

Enzyme activity is expressed in units (U), where 1 U = 1  $\mu\text{mol}$  of product formed per minute.[\[6\]](#)

$$\text{Activity } (\mu\text{mol/min}) = \text{Rate (M/min)} \times \text{Reaction Volume (L)} \times 10^6 (\mu\text{mol/mol})$$

To express the activity as a concentration (U/mL):

$$\text{Activity (U/mL)} = [\text{Activity } (\mu\text{mol/min}) / \text{Volume of Enzyme added (mL)}]$$

## Step 4: Calculate Specific Activity

Specific activity is a measure of enzyme purity and is defined as the units of enzyme activity per milligram of protein.<sup>[7]</sup>

$$\text{Specific Activity (U/mg)} = \text{Activity (U/mL)} / [\text{Protein Concentration (mg/mL)}]$$

## Data Presentation

Quantitative data should be organized into clear tables for easy interpretation and comparison.

Table 1: p-Nitroaniline Standard Curve Data

pNA Concentration (μM)	Absorbance at 405 nm (Mean ± SD)
0	0.050 ± 0.002
25	0.285 ± 0.005
50	0.520 ± 0.008
100	1.035 ± 0.012
150	1.550 ± 0.015

| 200 | 2.065 ± 0.020 |

Table 2: Raw Kinetic Data for an Enzyme Sample

Time (min)	Absorbance at 405 nm (Sample 1)	Absorbance at 405 nm (Blank)
0	0.102	0.100
1	0.152	0.101
2	0.203	0.100
3	0.254	0.101
4	0.305	0.101

| 5 | 0.356 | 0.102 |

Table 3: Summary of Calculated Enzyme Activity

Sample ID	Protein Conc. (mg/mL)	$\Delta$ Abs/min	Activity (U/mL)	Specific Activity (U/mg)
Crude Lysate	2.5	0.085	0.87	0.35
Purified Fraction 1	0.5	0.150	1.54	3.08

| Purified Fraction 2 | 0.2 | 0.210 | 2.15 | 10.75 |

Note: Calculations for Table 3 assume a reaction volume of 200  $\mu$ L, an enzyme sample volume of 10  $\mu$ L, a path length of 0.6 cm, and  $\epsilon = 9,960 \text{ M}^{-1}\text{cm}^{-1}$ .

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Enzyme unit - Wikipedia [en.wikipedia.org]



- 2. Enzyme Assays [condor.depaul.edu]
- 3. quora.com [quora.com]
- 4. chegg.com [chegg.com]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
- To cite this document: BenchChem. [Application Note: Calculating Enzyme Activity Units using Lysine 4-nitroanilide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577262#how-to-calculate-enzyme-activity-units-from-lysine-4-nitroanilide-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)